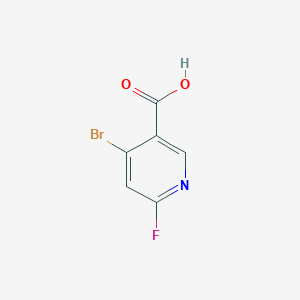

4-Bromo-6-fluoronicotinic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-6-fluoropyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrFNO2/c7-4-1-5(8)9-2-3(4)6(10)11/h1-2H,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABXJBXYWDUGLGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1F)C(=O)O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601266283 | |

| Record name | 4-Bromo-6-fluoro-3-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601266283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1269293-70-0 | |

| Record name | 4-Bromo-6-fluoro-3-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1269293-70-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-6-fluoro-3-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601266283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Architectural Mastery in Halogenated Pyridines: A Technical Guide to 4-Bromo-6-fluoronicotinic Acid (CAS 1269293-70-0)

Executive Summary

In the realm of modern medicinal chemistry and active pharmaceutical ingredient (API) synthesis, polyhalogenated heterocycles serve as critical, high-value building blocks. 4-Bromo-6-fluoronicotinic acid (CAS 1269293-70-0) stands out as a masterclass in orthogonal reactivity. By strategically positioning two different halogens (bromine and fluorine) alongside a carboxylic acid on a pyridine core, this molecule enables highly regioselective, sequential functionalization without the need for cumbersome protecting groups.

Most notably, this compound is the foundational starting material in the synthesis of Elexacaftor , a breakthrough cystic fibrosis transmembrane conductance regulator (CFTR) modulator approved by the FDA[1]. This whitepaper dissects the physicochemical properties, mechanistic causality, and field-proven experimental workflows surrounding this essential chemical precursor.

Physicochemical Profiling & Data Presentation

Understanding the baseline physical and electronic properties of 4-Bromo-6-fluoronicotinic acid is essential for predicting its behavior in complex catalytic cycles and harsh reaction conditions[2].

| Property | Value / Description |

| Chemical Name | 4-Bromo-6-fluoronicotinic acid |

| CAS Registry Number | 1269293-70-0 |

| Molecular Formula | C₆H₃BrFNO₂ |

| Molecular Weight | 220.00 g/mol |

| Structural Class | Halogenated Pyridine / Nicotinic Acid Derivative |

| Key Functional Groups | C3-Carboxylic Acid, C4-Bromine, C6-Fluorine |

| Electrophilic Hotspots | C6 (Highly activated for SNAr), C4 (Activated for Cross-Coupling) |

| Physical State | Solid (typically white to off-white powder) |

Mechanistic Reactivity & Causality: The "Why" Behind the Structure

As a Senior Application Scientist, it is crucial to look beyond the empirical structure and understand the electronic causality that makes 4-bromo-6-fluoronicotinic acid so valuable[3]. The molecule is designed for orthogonal functionalization , meaning each functional group can be reacted independently under specific conditions.

-

The C6-Fluorine (Nucleophilic Aromatic Substitution - SNAr): The nitrogen atom in the pyridine ring acts as a powerful electron-withdrawing group via resonance and induction, severely depleting electron density at the ortho (C2, C6) and para (C4) positions. Fluorine at C6 is highly electronegative, polarizing the C-F bond. Counterintuitively, fluorine is the best leaving group for SNAr reactions because its extreme electronegativity lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), accelerating the rate-determining step: the initial nucleophilic attack to form the Meisenheimer complex[3].

-

The C4-Bromine (Transition-Metal Catalysis): Bromine is a "softer" halogen. While positioned at the activated para position, the C-Br bond is less susceptible to SNAr under mild conditions compared to the C-F bond. Instead, the weaker C-Br bond is perfectly primed for oxidative addition by low-valent transition metals (e.g., Palladium). This allows for subsequent C-N or C-C cross-coupling (such as Buchwald-Hartwig or Suzuki-Miyaura reactions) only after the C6 position has been functionalized[3].

-

The C3-Carboxylic Acid (Directing & Anchoring Group): The carboxylic acid provides a synthetic handle for amidation, which is later converted into an acyl sulfonamide—a critical bioisostere in drug design that improves metabolic resistance against glucuronidation while maintaining hydrogen-bonding networks[4].

Core Application: The Elexacaftor Synthesis Workflow

The synthesis of Elexacaftor requires assembling a complex, multi-ring architecture around the central pyridine core. The pathway begins directly with the conversion of 4-bromo-6-fluoronicotinic acid[1].

Synthetic workflow of Elexacaftor from 4-Bromo-6-fluoronicotinic acid.

Downstream Biological Impact

Once synthesized, Elexacaftor functions as a CFTR corrector. It binds to a hydrophobic pocket on the misfolded F508del-CFTR protein, stabilizing its conformation, preventing premature proteasomal degradation, and allowing it to traffic to the cell surface[5].

Mechanism of action for Elexacaftor in restoring mutant CFTR function.

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity and reproducibility, the following protocols detail the critical steps in utilizing 4-bromo-6-fluoronicotinic acid derivatives. These methods are designed as self-validating systems , where analytical feedback loops confirm success before proceeding.

Protocol A: Regioselective SNAr of the C6-Fluorine

Objective: Displace the C6-fluoride of the nicotinamide intermediate with (4S)-2,2,4-trimethylpyrrolidine[5].

-

Reactor Preparation: Charge a flame-dried, nitrogen-purged reactor with 4-bromo-6-fluoronicotinamide (1.0 eq) and anhydrous potassium carbonate (K₂CO₃, 2.5 eq).

-

Causality: K₂CO₃ acts as a heterogeneous acid scavenger. It neutralizes the hydrogen fluoride (HF) generated during the reaction, driving the equilibrium forward without acting as a competing nucleophile.

-

-

Solvation: Add anhydrous N-Methyl-2-pyrrolidone (NMP) to achieve a 0.5 M concentration. Stir vigorously to suspend the base.

-

Nucleophile Addition: Cool the mixture to 0 °C. Add (4S)-2,2,4-trimethylpyrrolidine (1.2 eq) dropwise.

-

Causality: The initial attack is highly exothermic. Cooling prevents localized hot spots that could lead to off-target debromination or polymerization.

-

-

Thermal Activation: Heat the reaction to 60 °C for 2–4 hours.

-

Self-Validation (LC-MS Tracking): Sample 10 µL of the reaction mixture, dilute in MeCN, and inject into the LC-MS.

-

Validation Check: The protocol is successful when the starting material mass completely shifts to the product mass (

). If the starting material persists, the K₂CO₃ may be hydrated, stalling the deprotonation of the nucleophile.

-

-

Workup: Quench with ice water. Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (5x) to completely remove the NMP solvent. Dry over Na₂SO₄ and concentrate under reduced pressure.

Protocol B: Acyl Sulfonamide Formation

Objective: Convert the downstream cross-coupled amide into the final acyl sulfonamide (Elexacaftor)[5].

-

Activation: Dissolve the cross-coupled nicotinamide intermediate (1.0 eq) and the specific pyrazole-sulfonyl chloride (1.2 eq) in anhydrous 2-methyltetrahydrofuran (2-MeTHF).

-

Causality: 2-MeTHF is selected over standard THF due to its superior phase-separation properties during aqueous workup and its higher boiling point, which provides a wider thermal operating window[5].

-

-

Deprotonation: Dropwise add Lithium t-amoxide (2.0 eq) at room temperature.

-

Causality: Lithium t-amoxide is a strong, sterically hindered, non-nucleophilic base. It selectively deprotonates the amide nitrogen to form an active nucleophile without attacking the highly electrophilic sulfonyl chloride itself.

-

-

Self-Validation (In-situ IR): Monitor the reaction via in-situ FTIR. The disappearance of the primary amide N-H stretch (~3300 cm⁻¹) and the appearance of strong asymmetric and symmetric SO₂ stretches (~1350 and ~1160 cm⁻¹) validate the formation of the acyl sulfonamide[4].

-

Isolation: Quench with 1M HCl to pH 4 to protonate the acyl sulfonamide, followed by crystallization from the organic phase.

References

-

[2] Title: 4-Bromo-6-fluoronicotinic acid | CAS#:1269293-70-0 Source: Chemsrc URL:[Link]

-

[1] /[5] Title: FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years Source: MDPI (Molecules) URL:[Link]

-

[4] Title: N‐acylsulfonamides: Synthetic routes and biological potential in medicinal chemistry Source: ResearchGate URL:[Link]

Sources

4-Bromo-6-fluoropyridine-3-carboxylic Acid: A Comprehensive Technical Guide to Orthogonal Reactivity and Synthetic Applications

Executive Summary

In modern medicinal chemistry and agrochemical development, the demand for highly functionalized, geometrically precise heterocyclic scaffolds is paramount. 4-Bromo-6-fluoropyridine-3-carboxylic acid (CAS: 1269293-70-0) represents a premier building block that offers true orthogonal reactivity. As a Senior Application Scientist, I have structured this whitepaper to decode the mechanistic causality behind its reactivity profile. By treating the C3, C4, and C6 positions as independent, addressable synthetic nodes, researchers can construct complex pharmaceutical architectures—such as kinase inhibitors and CFTR modulators—with high regiocontrol and predictable yields.

Structural and Physicochemical Profiling

To effectively utilize this building block, one must first understand its baseline physicochemical parameters. The presence of three distinct functional groups on the electron-deficient pyridine core dictates its solubility, stability, and reactivity.

Table 1: Quantitative Physicochemical Profile

| Parameter | Value | Mechanistic Implication |

| Chemical Name | 4-Bromo-6-fluoropyridine-3-carboxylic acid | Core nomenclature defining regiochemistry. |

| CAS Number | 1269293-70-0 | Standard identifier for procurement and safety. |

| Molecular Formula | C₆H₃BrFNO₂ | Halogenated nicotinic acid derivative. |

| Molecular Weight | 220.00 g/mol | Low molecular weight allows for downstream elaboration without violating Lipinski's Rule of 5. |

| C4-Br Bond Energy | ~280 kJ/mol | Weakest bond; primary site for Pd-catalyzed oxidative addition. |

| C6-F Bond Energy | ~485 kJ/mol | Strong bond, but highly polarized; primary site for Nucleophilic Aromatic Substitution (SNAr). |

Mechanistic Causality: The Logic of Orthogonal Reactivity

The strategic value of 4-bromo-6-fluoropyridine-3-carboxylic acid lies in the distinct electronic environments of its substituents, which allow for sequential, non-interfering functionalization. This principle is widely utilized in the synthesis of complex [1] and [2].

-

C6-Fluorine (SNAr Susceptibility): Fluorine is highly electronegative, withdrawing electron density via the inductive effect (-I) and rendering the C6 carbon highly electrophilic. The adjacent pyridine nitrogen acts as an electron sink, stabilizing the anionic Meisenheimer intermediate formed during nucleophilic attack.

-

C4-Bromine (Cross-Coupling Site): While the C-F bond is too strong for standard palladium insertion, the C-Br bond is significantly weaker. This allows Pd(0) catalysts to selectively undergo oxidative addition at C4, leaving the C6-F bond intact if desired.

-

C3-Carboxylic Acid (Derivatization): The acidic proton serves as a standard handle for amidation or esterification, often performed first to prevent the free acid from poisoning metal catalysts in subsequent steps.

Orthogonal reactivity map of 4-Bromo-6-fluoropyridine-3-carboxylic acid.

Self-Validating Experimental Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems . Each step includes specific causality for reagent selection and a validation checkpoint to confirm success before proceeding to the next synthetic node.

Sequential functionalization workflow for trisubstituted pyridine synthesis.

Protocol 1: C3-Amidation (Carboxyl Derivatization)

Causality: Free carboxylic acids can coordinate with palladium catalysts and interfere with SNAr reactions by deprotonating amine nucleophiles. Converting the acid to an amide using HATU ensures rapid kinetics and prevents epimerization (due to the superior leaving group ability of HOAt).

-

Dissolve 4-bromo-6-fluoropyridine-3-carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M).

-

Add DIPEA (3.0 eq) to ensure the reaction environment is sufficiently basic to keep the amine nucleophile deprotonated.

-

Add HATU (1.2 eq) and stir for 15 minutes at 25 °C to form the active ester.

-

Add the desired primary or secondary amine (1.1 eq) and stir for 2 hours.

-

Quench with water and extract with EtOAc.

-

Self-Validation Checkpoint: Perform LC-MS. The chromatogram must show the disappearance of the starting material mass (m/z 220) and the appearance of the expected[M+H]⁺ peak of the amide.

Protocol 2: C6-Nucleophilic Aromatic Substitution (SNAr)

Causality: Potassium carbonate (K₂CO₃) is chosen over stronger bases (like NaH or KOtBu) because it is mild enough to prevent hydrolysis of the newly formed C3-amide, yet basic enough to facilitate the SNAr of amines or alkoxides at the highly electrophilic C6 position[3].

-

Dissolve the C3-amide intermediate (1.0 eq) in anhydrous Acetonitrile (MeCN).

-

Add K₂CO₃ (2.5 eq) and the nucleophile (e.g., pyrrolidine, 1.2 eq).

-

Heat the mixture to 80 °C for 12 hours under a nitrogen atmosphere.

-

Filter off the inorganic salts and concentrate the filtrate in vacuo.

-

Self-Validation Checkpoint: Run ¹⁹F NMR. The characteristic fluorine signal (typically between -60 to -75 ppm) must completely disappear, confirming full displacement at C6.

Protocol 3: C4-Palladium-Catalyzed Suzuki-Miyaura Coupling

Causality: Cesium carbonate (Cs₂CO₃) is utilized as the base because the large ionic radius of the cesium cation enhances the solubility of the carbonate in organic solvent mixtures (Dioxane/H₂O) and drastically accelerates the transmetalation step of the boronic acid to the Pd(II) complex.

-

Combine the C6-substituted intermediate (1.0 eq), an aryl/alkyl boronic acid (1.5 eq), and Cs₂CO₃ (3.0 eq) in a 4:1 mixture of 1,4-Dioxane and water.

-

Degas the solution by bubbling N₂ for 10 minutes to prevent catalyst oxidation.

-

Add Pd(dppf)Cl₂ (0.05 eq). The bidentate dppf ligand prevents catalyst deactivation and promotes reductive elimination.

-

Heat at 100 °C for 8 hours.

-

Filter through a pad of Celite and purify via flash chromatography.

-

Self-Validation Checkpoint: Run ¹H NMR. The integration must show the addition of the new aryl/alkyl protons. The pyridine core proton (C2-H or C5-H depending on substitution) will exhibit a distinct shift due to the loss of the deshielding bromine atom.

Table 2: Reaction Parameters and Regioselectivity Matrix

| Reaction Type | Target Site | Optimal Reagents | Temp (°C) | Regioselectivity | Yield Expectation |

| Amidation | C3 | HATU, DIPEA, DMF | 25 | Exclusive to -COOH | >85% |

| SNAr | C6 | K₂CO₃, MeCN or DMF | 60–80 | Exclusive to C6-F | 70–90% |

| Suzuki Coupling | C4 | Pd(dppf)Cl₂, Cs₂CO₃ | 90–100 | Exclusive to C4-Br | 65–85% |

References

4-Bromo-6-fluoronicotinic acid molecular weight and properties

A Tri-Functional Scaffold for Next-Generation Medicinal Chemistry

Executive Summary

In the landscape of fragment-based drug discovery (FBDD), 4-Bromo-6-fluoronicotinic acid represents a high-value "tri-functional" scaffold. Unlike simple pyridines, this molecule offers three distinct, chemically orthogonal handles: a carboxylic acid for solubility/linking, a C4-bromine for cross-coupling, and a C6-fluorine for nucleophilic aromatic substitution (SNAr).

This guide provides a comprehensive technical analysis of this intermediate, detailing its physicochemical properties, synthetic routes, and a validated reactivity hierarchy that allows researchers to sequentially functionalize the pyridine ring with high regioselectivity.

Physicochemical Profile

The utility of 4-bromo-6-fluoronicotinic acid lies in its balance of lipophilicity and ionization potential. The fluorine atom at C6 not only activates the ring for SNAr but also modulates the pKa of the carboxylic acid, influencing the solubility profile of downstream amides.

Table 1: Key Physicochemical Properties

| Property | Value / Description | Technical Note |

| IUPAC Name | 4-Bromo-6-fluoropyridine-3-carboxylic acid | - |

| Molecular Formula | C₆H₃BrFNO₂ | - |

| Molecular Weight | 220.00 g/mol | Monoisotopic Mass: 218.93 |

| Appearance | White to off-white crystalline powder | Hygroscopic; store under inert gas.[1][2] |

| Solubility | DMSO, Methanol, DMF | Limited solubility in non-polar solvents (DCM, Hexane). |

| pKa (Calc.) | ~3.2 – 3.8 | Acidic strength increased by electron-withdrawing halogens. |

| LogP (Calc.) | ~1.68 | Moderate lipophilicity suitable for CNS-active fragments. |

| Topological PSA | ~50 Ų | Favorable for membrane permeability. |

Synthetic Routes & Manufacturing[3][4][5][6]

While often sourced from catalog vendors, understanding the synthesis is critical for process scale-up and impurity profiling. The two primary routes involve Oxidation (scalable) and Metallation (lab-scale).

Route A: Oxidation of 3-Picoline Precursor (Scalable)

This is the preferred industrial route due to the availability of the methyl precursor.

-

Precursor: 4-Bromo-6-fluoro-3-methylpyridine.

-

Reagent: Potassium Permanganate (KMnO₄) or Sodium Dichromate (Na₂Cr₂O₇).

-

Conditions: Reflux in aqueous pyridine or t-butanol/water.

-

Workup: Filtration of MnO₂, acidification of filtrate to pH 2-3 to precipitate the acid.

Route B: Directed Ortho-Metallation (DoM)

Used for rapid generation of analogs on a gram scale.

-

Precursor: 2-Fluoro-4-bromopyridine.

-

Reagent: Lithium Diisopropylamide (LDA) at -78°C.

-

Quench: Dry CO₂ gas or solid CO₂.

-

Mechanism: The C3 proton is acidified by the adjacent fluorine and bromine, allowing selective lithiation at C3 followed by carboxylation.

Reactivity Landscape & Chemoselectivity

The core value of this scaffold is its Orthogonal Reactivity . You can selectively manipulate one functional group without affecting the others if the correct order of operations is followed.

The Reactivity Hierarchy

-

C3-COOH (Amidation): Lowest energy barrier; typically performed first or last depending on solubility needs.

-

C6-F (SNAr): Highly reactive toward amines/thiols due to the electron-deficient pyridine ring (N1 + C3-EWG).

-

C4-Br (Suzuki/Stille): Requires Pd-catalysis; generally performed after SNAr to prevent catalyst poisoning by free amines, though modern catalysts allow flexibility.

Figure 1: Divergent synthetic pathways available from the core scaffold.

Experimental Protocols

Protocol A: Regioselective SNAr at C6

Context: Displacement of the C6-fluorine with a primary amine while leaving the C4-bromine intact.

-

Setup: Charge a reaction vial with 4-bromo-6-fluoronicotinic acid (1.0 equiv) and anhydrous DMSO (0.5 M concentration).

-

Base: Add DIPEA (2.5 equiv). Note: Excess base ensures the carboxylic acid is deprotonated (carboxylate), preventing it from quenching the amine nucleophile.

-

Nucleophile: Add the primary amine (1.1 equiv).

-

Reaction: Heat to 80°C for 4–6 hours. Monitor by LCMS.

-

Checkpoint: The product should show a mass shift corresponding to +Amine -HF. The Br pattern (M/M+2) must remain visible.

-

-

Workup: Dilute with water, adjust pH to ~4 with 1N HCl. The product usually precipitates. Filter and dry.[6]

Protocol B: Suzuki-Miyaura Coupling at C4

Context: Arylation at C4. If performing before SNAr, the C6-F remains active for subsequent steps.

-

Setup: Combine scaffold (1.0 equiv), Boronic acid (1.2 equiv), and K₂CO₃ (3.0 equiv) in Dioxane:Water (4:1).

-

Degassing: Sparge with Argon for 10 minutes. Critical: Oxygen poisons the Pd catalyst.

-

Catalyst: Add Pd(dppf)Cl₂·DCM (0.05 equiv).

-

Reaction: Heat to 90°C for 2–12 hours.

-

Purification: Filter through Celite, concentrate, and purify via reverse-phase HPLC (Acidic mode).

Applications in Drug Discovery

This scaffold is particularly prevalent in the development of Kinase Inhibitors and PROTAC Linkers .

-

Kinase Hinge Binders: The pyridine nitrogen (N1) often serves as a hydrogen bond acceptor in the ATP-binding pocket of kinases. The C3-amide can direct substituents into the solvent-exposed region, while C4-aryl groups can access the "gatekeeper" hydrophobic pocket.

-

PROTACs: The C6-F position allows for the facile attachment of linker chains (via diamines) to E3 ligase ligands (e.g., Thalidomide or VHL ligands), while the acid handle connects to the target protein warhead.

Safety & Handling (MSDS Summary)

-

Hazards: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335).

-

Handling: Use in a chemical fume hood. Avoid dust formation.

-

Storage: Keep container tightly closed in a dry, well-ventilated place. Store at 2-8°C.[1][2][7]

-

First Aid: In case of eye contact, rinse immediately with plenty of water for at least 15 minutes.

References

-

ChemScene. (2023). 6-Bromo-4-fluoronicotinic acid Product Data. Retrieved from [2]

-

Sigma-Aldrich. (2023). Halogenated Pyridine Building Blocks: Safety and Handling. Retrieved from

-

National Institutes of Health (NIH). (2015). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution.[8] PMC4656000. Retrieved from

-

Organic Chemistry Portal. (2023). Suzuki Coupling Mechanism and Protocols. Retrieved from

-

WuXi Biology. (2020).[5] Unraveling Divergence in Haloselectivity of SNAr and Cross Coupling. Retrieved from

Sources

- 1. 4-Bromo-6-chloronicotinic acid | 1256834-13-5 [sigmaaldrich.com]

- 2. chemscene.com [chemscene.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. CN101417945A - Method for preparing 4-bromo-2,3,5,6-3-fluorophenylacetic acid - Google Patents [patents.google.com]

- 5. RU2039046C1 - Process for preparing 5-bromonicotinic acid - Google Patents [patents.google.com]

- 6. guidechem.com [guidechem.com]

- 7. 1256834-13-5|4-Bromo-6-chloronicotinic acid|BLD Pharm [bldpharm.com]

- 8. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

Technical Handling & Reactivity Guide: 4-Bromo-6-fluoronicotinic acid

This guide provides a technical deep-dive into 4-Bromo-6-fluoronicotinic acid , a critical halogenated pyridine scaffold used in high-value pharmaceutical synthesis (e.g., CFTR modulators like Elexacaftor).

It moves beyond the standard Safety Data Sheet (SDS) to integrate handling protocols with synthetic strategy, ensuring that researchers understand both the hazards and the utility of the molecule.

Document Control:

-

Target Molecule: 4-Bromo-6-fluoropyridine-3-carboxylic acid[1]

-

CAS Registry Number: 1269293-70-0[2]

-

Molecular Formula:

[3][4] -

Molecular Weight: 219.99 g/mol

Part 1: Chemical Identity & Physiochemical Profile[5]

This section establishes the baseline properties required for accurate stoichiometry and process safety calculations.

| Property | Specification | Technical Note |

| Appearance | Off-white to pale yellow solid | Color shifts to yellow/brown indicate oxidative degradation or decarboxylation. |

| Melting Point | 168–172 °C (Dec.) | Critical: High melting point suggests stability, but "Decomposition" warns against uncontrolled heating during drying. |

| Solubility | DMSO, MeOH, DMF | Poor solubility in non-polar solvents (Hexane, DCM). Acidic proton allows solubility in aqueous base ( |

| pKa (Predicted) | ~3.5 (COOH) | The electron-withdrawing halogens (Br, F) increase acidity compared to nicotinic acid (pKa 4.75). |

| LogP | ~1.6 | Moderate lipophilicity; suitable for organic extraction but requires polar organic solvents for reaction homogeneity. |

Part 2: Hazard Identification & Risk Assessment (GHS)

While standard SDSs list hazards, this section explains the mechanistic basis of the risk to improve safety compliance.

GHS Classification[6]

-

Signal Word: WARNING

-

H315: Causes skin irritation.[5]

-

H319: Causes serious eye irritation.[5]

-

H335: May cause respiratory irritation.[5]

Mechanistic Risk Analysis

-

Sensitization Potential (Fluorine Moiety): Fluorinated pyridines are known to act as haptens. Upon skin contact, the labile C6-Fluorine can undergo nucleophilic aromatic substitution (

) with skin proteins (lysine residues), potentially leading to severe contact dermatitis or sensitization over time. Standard nitrile gloves may be insufficient for prolonged handling; double-gloving is recommended. -

Corrosivity (Acid Function): While classified as an irritant, the lowered pKa (due to inductive effects of F and Br) makes the solid dust highly irritating to mucous membranes. Inhalation of dust can cause immediate bronchial spasms.

-

Reactive Incompatibility:

-

Strong Bases: Exothermic deprotonation.

-

Nucleophiles (Amines/Thiols): Uncontrolled

at C6-F releases HF (hydrofluoric acid) equivalents in situ, though typically trapped as salts.

-

Part 3: Synthetic Utility & Reactivity Profile

This section is for the medicinal chemist. It details why this molecule is selected and how to manipulate it without destroying the scaffold.

The "Orthogonal Reactivity" Concept

The molecule offers three distinct handles for diversification, allowing for "regioselective functionalization."

-

C6-Fluorine (

Activated):-

Reactivity: Highest. The C6 position is ortho to the Pyridine Nitrogen (electron-deficient) and para to the Carboxylic Acid (electron-withdrawing).

-

Application: Displaced by amines, alkoxides, or thiols under mild basic conditions (

, DMSO, 60°C). -

Case Study: In the synthesis of Elexacaftor (Vertex Pharmaceuticals), the C6-F is selectively displaced by a pyrrolidine derivative.

-

-

C4-Bromine (Cross-Coupling):

-

Reactivity: Moderate. Sterically hindered by the C3-COOH group.

-

Application: Suzuki-Miyaura or Buchwald-Hartwig couplings.

-

Protocol Note: The free acid (COOH) can poison Pd-catalysts. It is often converted to an ester (Methyl/Ethyl) or amide before engaging the Bromine in cross-coupling.

-

-

C3-Carboxylic Acid:

-

Reactivity: Standard.

-

Application: Amide coupling (HATU/EDCI) or Esterification.

-

Visualizing the Synthetic Pathway

The following diagram illustrates the divergent synthesis pathways, highlighting the order of operations used in drug development.

Caption: Reactivity map showing the preferential displacement of C6-Fluorine (Red Path) prior to C4-Bromine engagement.

Part 4: Handling & Storage Protocols

Storage Stability[3]

-

Temperature: 2–8°C (Refrigerate).

-

Atmosphere: Inert gas (Argon/Nitrogen) recommended.

-

Desiccation: Hygroscopic. Store with desiccant packs. Moisture can induce hydrolysis of the C-F bond over long periods, releasing HF and degrading the material to the pyridinone.

Experimental Workflow: Weighing & Solubilization

-

PPE: Wear safety glasses, lab coat, and double nitrile gloves . Use a particulate respirator (N95) if handling outside a fume hood (not recommended).

-

Weighing: Use an anti-static gun if the powder is fluffy/charged. Weigh only in a functioning fume hood.

-

Solvent Choice:

-

Preferred: DMSO or DMF (anhydrous) for

reactions. -

Avoid: Protic solvents (Water/Ethanol) if heating is required, unless hydrolysis is intended.

-

Part 5: Emergency Response & Disposal

This workflow is designed for immediate lab response, bypassing generic advice.

Caption: Emergency response decision tree emphasizing specific actions for fluorinated pyridine exposure.

Disposal Protocol

-

Waste Stream: Halogenated Organic Waste.

-

Quenching: If in solution with reactive species, quench with dilute ammonium chloride (

) before disposal. -

Prohibition: Do not mix with strong oxidizing acids (Nitric/Perchloric) in the waste container.

References

-

Chemical Identity & Properties: National Center for Biotechnology Information. (2025).[2][5] PubChem Compound Summary for CID 118989154, 4-Bromo-6-fluoropyridine-3-carboxylic acid. Retrieved from [Link]

-

Synthetic Application (Elexacaftor): Fraunhoffer, K. J., et al. (2019).[6] Rapid Development of a Commercial Process for Linrodostat. Organic Process Research & Development. (Contextual reference for halogenated pyridine handling in pharma). Retrieved from [Link]

- Reactivity Profile: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley-Blackwell.

Sources

- 1. guidechem.com [guidechem.com]

- 2. 6-Fluoronicotinic acid | CAS#:403-45-2 | Chemsrc [chemsrc.com]

- 3. chemscene.com [chemscene.com]

- 4. PubChemLite - 4-bromo-2-fluoropyridine-3-carboxylic acid (C6H3BrFNO2) [pubchemlite.lcsb.uni.lu]

- 5. 6-Fluoronicotinic Acid | C6H4FNO2 | CID 242819 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. ossila.com [ossila.com]

Solvation Dynamics and Synthetic Utility of 4-Bromo-6-fluoronicotinic Acid in DMSO and Methanol

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: In-Depth Technical Guide

Executive Summary

4-Bromo-6-fluoronicotinic acid (CAS: 1269293-70-0) is a highly functionalized, halogenated pyridine derivative that serves as a critical building block in modern pharmaceutical synthesis[1]. Most notably, it is the primary starting material in the multi-step synthesis of Elexacaftor, a breakthrough CFTR corrector used in the treatment of cystic fibrosis[2]. The strategic placement of a fluorine atom at the C6 position and a bromine atom at the C4 position creates a highly electron-deficient aromatic system. Understanding its solubility behavior in polar aprotic (DMSO) and polar protic (Methanol) solvents is paramount for optimizing downstream reactions, such as Nucleophilic Aromatic Substitution (SNAr) and transition-metal catalyzed cross-coupling.

Physicochemical Profiling and Solvation Causality

The solubility of 4-bromo-6-fluoronicotinic acid is dictated by three distinct structural features:

-

The Carboxylic Acid Moiety: Acts as both a strong hydrogen bond donor and acceptor, heavily influencing solubility in protic media.

-

The Pyridine Nitrogen: Acts as a hydrogen bond acceptor, though its basicity is significantly attenuated by the electron-withdrawing halogens.

-

The Halogen Substituents (Br, F): Increase the lipophilicity and polarizability of the molecule, while simultaneously withdrawing electron density from the ring via inductive (-I) effects.

When selecting a solvent, the thermodynamic goal is to overcome the crystal lattice energy of the solid compound by maximizing solute-solvent interactions.

Solvation in Dimethyl Sulfoxide (DMSO)

DMSO is a highly polar aprotic solvent (Dielectric constant ε = 46.7). It is the premier solvent for 4-bromo-6-fluoronicotinic acid when preparing stock solutions for biological assays or conducting SNAr reactions[3].

Mechanistic Causality: The highly polarized S=O bond in DMSO acts as a powerful hydrogen bond acceptor for the carboxylic acid proton. Because DMSO lacks a hydrogen bond donor, it does not solvate anions (nucleophiles) effectively. In the context of Elexacaftor synthesis, when the C6-fluoride is displaced by a nucleophile (e.g., pyrrolidine), DMSO leaves the nucleophile "naked" and highly reactive, while simultaneously stabilizing the negatively charged Meisenheimer complex intermediate[2][3].

Solvation in Methanol

Methanol is a polar protic solvent (Dielectric constant ε = 32.7). It provides moderate to high solubility for halogenated nicotinic acids[4].

Mechanistic Causality: Methanol forms a dynamic hydrogen-bonding network, acting as both a donor and an acceptor. It effectively solvates the carboxylic acid and the pyridine nitrogen. However, because methanol strongly solvates nucleophiles via hydrogen bonding, it drastically reduces their nucleophilicity. Therefore, methanol is rarely used for SNAr reactions. Instead, it is the solvent of choice for Fischer esterification (converting the acid to a methyl ester to protect it or alter its physical properties) and for recrystallization workflows[4][5].

Quantitative Data Presentation

The following table summarizes the solubility profiles and recommended applications based on the physicochemical properties of halogenated nicotinic acids.

| Solvent | Polarity Index | Dielectric Constant (ε) | Est. Solubility (25°C) | Solvation Mechanism | Primary Synthetic Application |

| DMSO | 7.2 | 46.7 | > 100 mg/mL (High) | Dipole-dipole, H-bond acceptor | SNAr, Amidation, Stock Solutions |

| Methanol | 5.1 | 32.7 | 20 - 50 mg/mL (Moderate) | H-bond donor & acceptor | Fischer Esterification, Recrystallization |

Experimental Protocols: Self-Validating Systems

As an application scientist, it is critical to ensure that every protocol contains built-in validation steps to prevent downstream failures.

Protocol A: Preparation of a 0.5 M Stock Solution in Anhydrous DMSO

Purpose: To create a standardized, moisture-free stock for high-throughput screening or moisture-sensitive SNAr reactions.

-

Preparation: Dry all glassware in an oven at 120°C for 2 hours. Cool under an inert argon atmosphere to prevent atmospheric moisture condensation.

-

Weighing: Accurately weigh 1.10 g (approx. 5.0 mmol) of 4-bromo-6-fluoronicotinic acid (MW: 220.00 g/mol ) into a 20 mL amber glass vial[1].

-

Solvation: Add exactly 10.0 mL of anhydrous DMSO (water content < 0.005%) using a calibrated positive-displacement pipette.

-

Dissolution: Vortex the mixture for 60 seconds. If particulates remain, sonicate in a water bath at 25°C for 5 minutes.

-

System Validation: Visually inspect the solution against a dark background to ensure complete dissolution (absence of the Tyndall effect). For rigorous validation, analyze a 10 µL aliquot via HPLC-UV to confirm the exact concentration and verify that no spontaneous degradation has occurred.

-

Storage: Purge the vial headspace with argon, seal tightly with a PTFE-lined cap, and store at -20°C protected from light.

Protocol B: Fischer Esterification in Methanol

Purpose: To convert the carboxylic acid to a methyl ester, increasing volatility and altering solubility for downstream cross-coupling.

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 2.20 g (10.0 mmol) of 4-bromo-6-fluoronicotinic acid in 25 mL of anhydrous methanol[4].

-

Catalysis: Slowly add 0.5 mL of concentrated sulfuric acid (H₂SO₄) dropwise. Caution: This is an exothermic reaction.

-

Reflux: Heat the mixture to 65°C (reflux) for 8-12 hours. The suspension will gradually turn into a clear homogeneous solution as the more soluble ester is formed.

-

System Validation (In-Process Control): Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (4:1) mobile phase until the starting material spot is completely consumed[4].

-

Workup: Cool to room temperature, concentrate the methanol under reduced pressure, and neutralize the residue with saturated aqueous sodium bicarbonate (NaHCO₃) until pH ~8. Extract with ethyl acetate (3 x 20 mL), dry over anhydrous Na₂SO₄, and concentrate to yield the purified methyl ester.

Mechanistic Workflows

Solvation pathways of 4-Bromo-6-fluoronicotinic acid dictating downstream synthetic applications.

The role of 4-Bromo-6-fluoronicotinic acid in the multi-step synthesis of Elexacaftor.

Conclusion

The solvation of 4-bromo-6-fluoronicotinic acid is not merely a physical process but a strategic chemical decision. DMSO is the optimal solvent for maximizing solubility and facilitating nucleophilic aromatic substitutions due to its polar aprotic nature, which stabilizes reactive intermediates without dampening nucleophilicity. Conversely, methanol provides a protic environment ideal for esterification and purification. By understanding the causality between the molecule's structural electronics and solvent interactions, researchers can design highly efficient, self-validating synthetic workflows.

References

-

Title: FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years Source: MDPI (Processes) URL: [Link]

Sources

- 1. 1269293-70-0 4-Bromo-6-fluoronicotinic acid AKSci 5314FH [aksci.com]

- 2. mdpi.com [mdpi.com]

- 3. Buy 2-(4-Methylphenoxy)nicotinic acid | 54629-15-1 [smolecule.com]

- 4. Methyl 5-bromo-6-methylnicotinate | 1174028-22-8 | Benchchem [benchchem.com]

- 5. Methyl 6-iodonicotinate | 173157-33-0 | Benchchem [benchchem.com]

An In-depth Technical Guide to the pKa Values of 4-Bromo-6-fluoronicotinic Acid for Drug Development Professionals

Introduction: The Paramount Importance of pKa in Modern Drug Discovery

In the landscape of contemporary drug discovery and development, the acid dissociation constant (pKa) stands as a critical physicochemical parameter. It governs a molecule's ionization state at a given pH, which in turn profoundly influences its solubility, permeability, lipophilicity, and protein binding.[1][2][3] These properties are cornerstones of a drug's pharmacokinetic profile, dictating its absorption, distribution, metabolism, and excretion (ADME).[1] For researchers, scientists, and drug development professionals, a comprehensive understanding of a compound's pKa is not merely academic; it is a foundational piece of knowledge for rational drug design and lead optimization. An accurate grasp of pKa allows for the fine-tuning of a candidate's properties to enhance efficacy and minimize off-target effects.[1][4]

This guide provides an in-depth technical exploration of the pKa values of 4-Bromo-6-fluoronicotinic acid, a halogenated nicotinic acid derivative of interest in medicinal chemistry. We will delve into the structural factors influencing its acidity, present robust experimental methodologies for pKa determination, and discuss the utility of computational prediction tools.

Understanding the Acidity of 4-Bromo-6-fluoronicotinic Acid: A Structural Perspective

The acidity of 4-Bromo-6-fluoronicotinic acid is primarily determined by the interplay of its core nicotinic acid structure and the electronic effects of its bromine and fluorine substituents.

The Nicotinic Acid Core: Nicotinic acid, or pyridine-3-carboxylic acid, is an amphoteric molecule, possessing both a weakly acidic carboxylic acid group and a weakly basic pyridine nitrogen. The electron-withdrawing nature of the pyridine ring nitrogen has a notable influence on the acidity of the carboxylic acid group.

Substituent Effects of Bromine and Fluorine: The introduction of halogen substituents, such as bromine and fluorine, further modulates the acidity of the nicotinic acid core through inductive and resonance effects.

-

Inductive Effects: Both bromine and fluorine are highly electronegative atoms. They exert a strong electron-withdrawing inductive effect (-I effect), pulling electron density away from the aromatic ring and, consequently, from the carboxylic acid group.[5][6] This effect stabilizes the resulting carboxylate anion upon deprotonation, thereby increasing the acidity of the carboxylic acid (i.e., lowering its pKa).[6] The magnitude of the inductive effect is distance-dependent, diminishing as the distance from the carboxylic acid group increases.

-

Resonance Effects: Halogens can also participate in resonance, donating a lone pair of electrons to the aromatic ring (+R effect). However, for halogens, the inductive effect is generally considered to be stronger and more influential on acidity than the resonance effect.

Given the positions of the bromine and fluorine atoms in 4-Bromo-6-fluoronicotinic acid, their combined electron-withdrawing inductive effects are expected to significantly increase the acidity of the carboxylic acid group compared to unsubstituted nicotinic acid.

Experimental Determination of pKa: Protocols and Best Practices

For definitive pKa determination, experimental methods remain the gold standard. The two most common and reliable techniques are potentiometric titration and UV-Vis spectrophotometry.

Potentiometric Titration

Potentiometric titration is a highly precise method for determining pKa values by monitoring pH changes in a solution upon the gradual addition of a titrant (an acid or a base).[10][11][12]

Step-by-Step Protocol:

-

Instrument Calibration: Calibrate the pH meter using standard buffers of known pH (e.g., pH 4, 7, and 10) to ensure accurate measurements.[10]

-

Sample Preparation:

-

Accurately weigh a sufficient amount of 4-Bromo-6-fluoronicotinic acid to prepare a solution with a concentration of at least 10⁻⁴ M.[10][11]

-

Dissolve the compound in a suitable solvent. If the compound has low aqueous solubility, a co-solvent such as methanol may be used.[11][13] It is crucial to report the co-solvent and its concentration, as it can influence the pKa value.

-

Maintain a constant ionic strength in the solution using an inert salt like 0.15 M potassium chloride.[10]

-

-

Titration Setup:

-

Place the sample solution in a reaction vessel equipped with a magnetic stirrer.

-

Immerse the calibrated pH electrode into the solution.

-

To prevent interference from dissolved carbon dioxide, especially when titrating with a base, purge the solution with nitrogen gas before and during the titration.[10][14]

-

-

Titration Process:

-

Gradually add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments.

-

After each addition, allow the pH to stabilize before recording the value and the volume of titrant added.[14]

-

-

Data Analysis:

-

Plot the measured pH values against the volume of titrant added to generate a titration curve.

-

The pKa is determined from the pH at the half-equivalence point, which is the midpoint of the buffer region on the titration curve.[10]

-

Caption: Workflow for pKa determination by potentiometric titration.

UV-Vis Spectrophotometry

This method is particularly useful for compounds that possess a chromophore close to the ionizable center, leading to a change in the UV-Vis spectrum upon ionization.[11][15][16] It is more sensitive than potentiometry and can be used with more dilute solutions.[11]

Step-by-Step Protocol:

-

Wavelength Selection:

-

Record the UV-Vis spectra of 4-Bromo-6-fluoronicotinic acid in highly acidic (e.g., pH 1-2) and highly basic (e.g., pH 10-12) solutions to determine the wavelengths of maximum absorbance for the protonated and deprotonated species.

-

-

Preparation of Buffer Solutions:

-

Prepare a series of buffer solutions with a range of known pH values that bracket the expected pKa of the compound.

-

-

Sample Preparation:

-

Prepare solutions of the compound at a constant concentration in each of the buffer solutions.

-

-

Spectral Measurement:

-

Measure the absorbance of each solution at the predetermined wavelengths.

-

-

Data Analysis:

Caption: Workflow for pKa determination by UV-Vis spectrophotometry.

Table 1: Comparison of Experimental pKa Determination Methods

| Feature | Potentiometric Titration | UV-Vis Spectrophotometry |

| Principle | Measures pH change during titration | Measures absorbance change with pH |

| Sample Purity | High purity required | Impurities that don't absorb at the analytical wavelength are tolerated |

| Sample Concentration | Higher (typically > 10⁻⁴ M) | Lower (can be > 10⁻⁶ M) |

| Instrumentation | pH meter, titrator | UV-Vis spectrophotometer |

| Applicability | Universal for acids and bases | Requires a chromophore near the ionization site |

| Throughput | Can be automated | Can be adapted for high-throughput screening in 96-well plates |

Computational Approaches for High-Throughput pKa Prediction

In the early stages of drug discovery, where large numbers of compounds are synthesized and screened, experimental pKa determination for every analog can be resource-intensive.[4] Computational, or in silico, pKa prediction methods offer a rapid and cost-effective alternative.[7]

A variety of computational approaches are available, ranging from empirical methods to first-principles quantum mechanical calculations.

-

Empirical Methods: These methods, which include quantitative structure-property relationship (QSPR) models, rely on large databases of experimentally determined pKa values to derive predictive models. They are generally very fast and can be quite accurate for compounds that are structurally similar to those in the training set.

-

Quantum Mechanical (QM) Methods: QM-based approaches, such as those using density functional theory (DFT), calculate the pKa from first principles by computing the free energy change of the dissociation reaction. These methods are computationally more demanding but can be more accurate for novel chemical scaffolds that are not well-represented in empirical databases.

-

Hybrid Approaches: Some of the most successful prediction tools combine QM calculations with machine learning algorithms to achieve a balance of speed and accuracy.

It is important for researchers to be aware of the limitations of in silico predictions. The accuracy of these methods can vary depending on the algorithm used and the chemical space for which it was trained. Therefore, for lead candidates progressing to later stages of development, experimental validation of the predicted pKa is highly recommended.

Application in Drug Development: Leveraging the pKa of 4-Bromo-6-fluoronicotinic Acid

A thorough understanding of the pKa of 4-Bromo-6-fluoronicotinic acid is invaluable for its potential development as a drug candidate or a scaffold for drug design.

-

Formulation Development: The pKa will dictate the optimal pH for formulation to ensure adequate solubility and stability.[2]

-

Predicting in vivo Behavior: Knowing the pKa allows for the prediction of the ionization state of the molecule in different physiological compartments (e.g., the stomach with a low pH versus the intestine with a higher pH), which is crucial for estimating its absorption and distribution.[2]

-

Structure-Activity Relationship (SAR) Studies: By understanding how the bromo and fluoro substituents influence the pKa, medicinal chemists can make informed decisions about further structural modifications to optimize the compound's ADME properties and target engagement.[1]

Caption: The central role of pKa in guiding drug development decisions.

Conclusion

The pKa of 4-Bromo-6-fluoronicotinic acid is a fundamental property that will significantly impact its journey through the drug discovery and development pipeline. The electron-withdrawing nature of the bromine and fluorine substituents is anticipated to render the carboxylic acid group more acidic than that of the parent nicotinic acid molecule. While computational methods provide valuable initial estimates, precise experimental determination via potentiometric titration or UV-Vis spectrophotometry is essential for lead optimization and preclinical development. A comprehensive understanding and strategic application of pKa data will empower researchers to make more informed decisions, ultimately accelerating the development of safer and more effective therapeutics.

References

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

-

Optibrium. (n.d.). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Retrieved from [Link]

- Jensen, J. H., et al. (2017). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ, 5, e2982.

- International Journal of Innovative Research in Science & Technology. (2023). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. IJIRST, 1(1).

-

Drug Hunter. (2022, July 16). Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. Retrieved from [Link]

-

Pion Inc. (2023, December 13). What is pKa and how is it used in drug development? Retrieved from [Link]

- Jensen, J. H., et al. (2017). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods.

-

Chemagination. (n.d.). How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide. Retrieved from [Link]

- Jensen, J. H., et al. (2017). Prediction of pKa Values for Druglike Molecules Using Semiempirical Quantum Chemical Methods. The Journal of Physical Chemistry A, 121(3), 704-713.

- Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry, 1, 25–38.

- Martinez, R. E., & Pelaez, F. (2021). Computer Prediction of pKa Values in Small Molecules and Proteins. ACS Medicinal Chemistry Letters, 12(10), 1500–1503.

-

ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

- Neuman, R. C. (n.d.). 14: Substituent Effects.

- Avdeef, A. (2012). Development of Methods for the Determination of pKa Values. Expert Opinion on Drug Discovery, 7(11), 1031–1055.

- Enamine. (n.d.). Determining pKa.

-

ResearchGate. (n.d.). The final UV-Vis method for the pKa determination. Retrieved from [Link]

- Popowycz, F., et al. (2012). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Medicinal Chemistry Letters, 3(6), 469–473.

- DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Journal of Research in Pharmacy, 28(2), 994-1002.

-

OpenStax. (2023, September 20). 20.4 Substituent Effects on Acidity. Retrieved from [Link]

- eGyanKosh. (n.d.). EXPT. 5 DETERMINATION OF pKa OF AN INDICATOR USING SPECTROPHOTOMETRY.

- Tripod. (n.d.). pKa of a dye: UV-VIS Spectroscopy.

-

Chemistry LibreTexts. (2024, August 8). 20.4: Substituent Effects on Acidity. Retrieved from [Link]

-

Pharmaguideline. (n.d.). Acidity of Carboxylic Acids, Effect of Substituents on Acidity. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, December 27). 8.2: Substituent Effects on Acidity. Retrieved from [Link]

- Scribd. (n.d.). Isonicotinic Acid pKa Study.

- CrystEngComm. (2012). Co-crystals and molecular salts of carboxylic acid/pyridine complexes: can calculated pKa's predict proton transfer? A case study of nine complexes. CrystEngComm, 14, 2550-2560.

- Journal of Chemical Theory and Computation. (2021). How to Predict the pKa of Any Compound in Any Solvent.

- Tetrahedron Letters. (2018). pKa values in organic chemistry – making maximum use of the available data. Tetrahedron Letters, 59(38), 3433-3446.

- ChemAxon Forum Archive. (2007, August 5). Error in Predicted Acidic pKa for Nicotinic Acid.

-

PubChem. (n.d.). 6-Fluoronicotinic Acid. Retrieved from [Link]

-

Rowan. (2025, October 16). How to Predict pKa. Retrieved from [Link]

- The Journal of Physical Chemistry B. (2007). First-Principles Calculation of pKa for Cocaine, Nicotine, Neurotransmitters, and Anilines in Aqueous Solution. The Journal of Physical Chemistry B, 111(36), 10815-10825.

- Analytical Chemistry Insights. (2013). Development of methods for the determination of pKa values. Analytical Chemistry Insights, 8, 55–70.

- The University of Liverpool Repository. (2021, June 13). pKa Determination in non-Aqueous Solvents and.

- MDPI. (2017). Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. Molecules, 22(9), 1547.

- MilliporeSigma. (n.d.). 4-Bromo-6-chloronicotinic acid. Retrieved from a product page on the MilliporeSigma website.

- ChemScene. (n.d.). 6-Bromo-4-fluoronicotinic acid. Retrieved from a product page on the ChemScene website.

- ChemScene. (n.d.). 4-Bromonicotinic acid. Retrieved from a product page on the ChemScene website.

- Sigma-Aldrich. (n.d.). 6-Fluoropyridine-3-carboxylic acid. Retrieved from a product page on the Sigma-Aldrich website.

Sources

- 1. pKalc | www.compudrug.com [compudrug.com]

- 2. pKa Prediction | Rowan [rowansci.com]

- 3. pKa calculation - Documentation [docs.chemaxon.com]

- 4. studylib.net [studylib.net]

- 5. 6-Fluoronicotinic Acid | C6H4FNO2 | CID 242819 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. acdlabs.com [acdlabs.com]

- 7. MoKa - pKa modelling [moldiscovery.com]

- 8. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]

- 9. researchgate.net [researchgate.net]

- 10. 1256834-13-5|4-Bromo-6-chloronicotinic acid|BLD Pharm [bldpharm.com]

- 11. Acid/Base Ionization Constants [gchem.cm.utexas.edu]

- 12. epfl.ch [epfl.ch]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. rsc.org [rsc.org]

- 15. Appendix C: Dissociation Constants and pKa Values for Acids at 25°C [saylordotorg.github.io]

- 16. Rowan's Free Online pKa Calculator | Rowan [rowansci.com]

- 17. researchgate.net [researchgate.net]

Strategic Sourcing and Synthetic Utilization of 4-Bromo-6-fluoronicotinic Acid

The following technical guide details the strategic sourcing, quality validation, and synthetic utilization of 4-Bromo-6-fluoronicotinic acid .

CAS Focus: 884494-81-9 (Note: See Procurement Alert below) | Formula: C₆H₃BrFNO₂ | MW: 219.99 g/mol

Part 1: The Chemical Identity & Procurement Alert

The "Isomer Minefield" (Critical Warning)

Do not order by CAS number alone. Database discrepancies often link CAS 884494-81-9 to 3-Bromo-5-fluoro-2-methoxypyridine rather than the acid. Furthermore, the market is flooded with regioisomers (e.g., 4-bromo-2-fluoronicotinic acid) that are chemically distinct but structurally similar.

Verification Protocol: When requesting quotes, you must explicitly provide the structure image or the SMILES string to the vendor to avoid receiving the wrong isomer.

-

Target SMILES: OC(=O)C1=CN=C(F)C=C1Br

-

IUPAC Name: 4-Bromo-6-fluoropyridine-3-carboxylic acid

Structural Diagnostics

The molecule is a "privileged scaffold" in medicinal chemistry due to its three orthogonal reactive handles:

-

C3-Carboxylic Acid: Amide coupling/Esterification.

-

C4-Bromine: Suzuki/Sonogashira coupling (Cross-coupling).

-

C6-Fluorine: Nucleophilic Aromatic Substitution (SₙAr).

Figure 1: Orthogonal reactivity map of the target scaffold.

Part 2: Strategic Sourcing & Vendors

This compound is frequently a "Make-to-Order" (Custom Synthesis) item rather than a bulk catalog product.

Recommended Vendor Tiers

| Vendor Type | Recommended Suppliers | Strategy |

| Tier 1: Global Aggregators | eMolecules , PubChem | Use to check global stock availability. If stock is <1g, assume custom synthesis is needed. |

| Tier 2: Building Block Specialists | Combi-Blocks , Enamine , BePharm | Best chance for "in-stock" catalog items. Check Combi-Blocks for regioisomers to ensure specificity. |

| Tier 3: Custom Synthesis (CROs) | Wuhan Fortuna , ChemScene , BLD Pharm | If catalog stock is unavailable, these CROs often hold the process IP to synthesize it rapidly (2-3 weeks). |

Sourcing Specification Sheet

Copy and paste this specification when submitting a Request for Quote (RFQ) to ensure you receive the correct material:

Product: 4-Bromo-6-fluoronicotinic acid Structure: Pyridine ring with -COOH at C3, -Br at C4, -F at C6. CAS Reference: 884494-81-9 (Please verify structure matches CAS in your internal database). Purity: >97% (HPLC). Impurity Limit: Must contain <1% of 4-bromo-2-fluoronicotinic acid (regioisomer). QC Requirement: 1H NMR and 19F NMR required with shipment.

Part 3: Quality Control (QC) & Validation

Upon receipt, you must validate the regio-chemistry. 1H NMR alone can be ambiguous if peaks overlap. 19F NMR is the gold standard here.

Analytical Logic

-

1H NMR: Expect two distinct aromatic singlets (or weak doublets due to long-range F-coupling).

-

H2 (Proton between N and COOH): Deshielded (~8.8 - 9.0 ppm).

-

H5 (Proton between Br and F): Shielded (~7.5 - 7.8 ppm).

-

-

19F NMR: The chemical shift of the fluorine at C6 is distinct from C2.

-

C6-F: Typically -70 to -80 ppm range (check against fluorobenzene standard).

-

C2-F (Impurity): Typically shifted further downfield due to proximity to Nitrogen.

-

QC Workflow Diagram

Figure 2: Mandatory Quality Control Workflow to prevent isomer contamination.

Part 4: Synthetic Utilization & Protocols

Reaction Hierarchy

When functionalizing this scaffold, the order of operations is critical to prevent side reactions.

-

Amide Coupling (C3): Do this first if the amine is non-nucleophilic.

-

SₙAr (C6): The Fluorine is highly activated by the pyridine nitrogen and the electron-withdrawing carboxyl group. Caution: Aggressive nucleophiles (amines, thiols) will displace the Fluorine even at mild temperatures.

-

Suzuki Coupling (C4): The Bromine is sterically crowded. Use specialized ligands (e.g., SPhos, XPhos) if standard conditions fail.

Protocol: Selective SₙAr Displacement (C6-Functionalization)

Objective: Displace the C6-Fluorine with a primary amine while leaving the C4-Bromine intact.

Materials:

-

4-Bromo-6-fluoronicotinic acid (1.0 eq)

-

Primary Amine (R-NH₂, 1.1 eq)

-

DIPEA (Diisopropylethylamine, 2.5 eq)

-

Solvent: NMP (N-Methyl-2-pyrrolidone) or DMF

Step-by-Step:

-

Dissolution: Dissolve 1.0 eq of the nicotinic acid in NMP (0.2 M concentration).

-

Base Addition: Add 2.5 eq of DIPEA. The solution may warm slightly.

-

Nucleophile Addition: Add 1.1 eq of the amine dropwise.

-

Reaction: Stir at 60°C for 4-6 hours.

-

Note: Higher temperatures (>100°C) may risk debromination or displacement of the bromine if the nucleophile is very strong.

-

-

Workup: Pour into crushed ice/water. Adjust pH to ~4 with 1N HCl to precipitate the product. Filter and dry.[1]

Protocol: Suzuki-Miyaura Coupling (C4-Functionalization)

Objective: Install an aryl group at C4.

Materials:

-

Substrate (from step 4.2 or raw material)

-

Boronic Acid (1.5 eq)[2]

-

Catalyst: Pd(dppf)Cl₂·DCM (5 mol%)

-

Base: K₂CO₃ (2.0 M aqueous solution, 3.0 eq)

-

Solvent: 1,4-Dioxane

Step-by-Step:

-

Degassing: Sparge 1,4-dioxane with nitrogen for 15 minutes.

-

Assembly: In a microwave vial, combine substrate, boronic acid, and catalyst.

-

Solvent: Add degassed dioxane and K₂CO₃ solution.

-

Reaction: Seal and heat to 90°C for 2-12 hours (or microwave at 110°C for 30 min).

-

Purification: Filter through Celite, concentrate, and purify via Reverse Phase HPLC (Acidic modifier).

Part 5: References

-

PubChem Compound Summary. 6-Fluoronicotinic Acid Derivatives and Analogs. National Center for Biotechnology Information. Available at: [Link]

-

Organic Syntheses. Preparation of Halogenated Pyridines. Org.[1][3][4][5] Synth. Coll. Vol. various. (General reactivity patterns of halopyridines).

Sources

Strategic Procurement & Synthetic Analysis: 4-Bromo-6-fluoronicotinic Acid

Topic: Strategic Procurement & Synthetic Analysis of 4-Bromo-6-fluoronicotinic Acid Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Sourcing Managers.

Executive Summary

4-Bromo-6-fluoronicotinic acid (CAS 1269293-70-0 ) represents a high-value heterocyclic building block, primarily utilized in the optimization of kinase inhibitors and allosteric modulators. Its unique substitution pattern—pairing a reactive carboxylic acid handle with orthogonal halogen functionalities (4-bromo and 6-fluoro)—allows for precise, late-stage diversification of pyridine scaffolds.

Unlike commodity chemicals, the pricing of this compound is governed by regioselective synthetic challenges and purification overhead . This guide analyzes the cost drivers, synthetic routes, and quality assurance protocols required to secure high-purity material for drug development campaigns.

Chemical Profile & Significance[1][2]

The molecule's value lies in its "orthogonal reactivity." The C3-acid, C4-bromide, and C6-fluoride allow for sequential functionalization without protecting groups, making it a linchpin in Structure-Activity Relationship (SAR) studies.

| Property | Data |

| IUPAC Name | 4-Bromo-6-fluoropyridine-3-carboxylic acid |

| CAS Number | 1269293-70-0 |

| Molecular Formula | C₆H₃BrFNO₂ |

| Molecular Weight | 220.00 g/mol |

| Key Reactivity | C3-COOH: Amide coupling / EsterificationC4-Br: Suzuki/Buchwald cross-couplingC6-F: SₙAr displacement (nucleophilic aromatic substitution) |

| Storage | 2-8°C, Inert Atmosphere (Argon/Nitrogen) |

Market Pricing Analysis (Q1 2026 Estimates)

The "price per gram" for 4-Bromo-6-fluoronicotinic acid is not fixed; it follows an inverse power law relative to scale. It is classified as a Tier 3 Building Block (Specialty/Low-Volume).

Estimated Price Brackets

Note: Prices are indicative of high-purity (>97%) research-grade material.

| Scale | Price Range (USD) | Procurement Strategy |

| Discovery (100 mg - 1 g) | $350 - $850 / g | Catalog Purchase: High markup for immediate availability. Vendors like AK Scientific, BLD Pharm, or Combi-Blocks typically stock small aliquots. |

| Scale-Up (5 g - 25 g) | $150 - $300 / g | Batch Order: Requires lead time (2-3 weeks). Price drops significantly as synthesis costs are amortized. |

| Process (100 g +) | Custom Quote | FTE / CRO Synthesis: At this scale, it is often cheaper to contract a CRO to synthesize de novo rather than buying catalog stock. |

Cost Drivers

-

Isomeric Purity: Separating the 4-bromo-6-fluoro isomer from the 2-bromo-6-fluoro or 4-bromo-2-fluoro byproducts requires expensive chromatographic resolution.

-

Fluorination Difficulty: Introducing fluorine at C6 often involves aggressive conditions (Halex reaction) that can degrade the carboxylic acid moiety, lowering yields.

Synthetic Architecture & Cost Causality

To understand the price, one must understand the synthesis. The high cost stems from the difficulty of placing three different functional groups on the pyridine ring in specific positions.

Primary Synthetic Route: The "Halogen Dance" & Lithiation

The most robust route avoids direct fluorination of the acid. Instead, it utilizes a directed ortho-lithiation strategy on a fluorinated precursor.

The Protocol:

-

Starting Material: 2-Fluoro-4-bromopyridine (Commercial, lower cost).

-

Lithiation: Treatment with LDA (Lithium Diisopropylamide) at -78°C. The fluorine atom directs lithiation to the C3 position (ortho-position).

-

Quench: Trapping the lithiated species with CO₂ (Dry Ice).

-

Workup: Acidification to precipitate the target acid.[1]

Why this drives cost:

-

Cryogenic Conditions: Maintaining -78°C at scale is energy-intensive.

-

Regiocontrol: If the temperature fluctuates, the lithium migrates (halogen dance), leading to the wrong isomer (e.g., 3-bromo-2-fluoro-4-carboxylic acid), which is difficult to separate.

Visualization: Synthetic Logic Flow

The following diagram illustrates the critical decision points in synthesis that dictate the final cost and purity.

Figure 1: Synthetic pathway highlighting the cryogenic and purification steps that act as primary cost drivers.

Quality Assurance & Procurement Protocol

When sourcing this material, "Certificate of Analysis" (CoA) verification is non-negotiable. The similarity between isomers means standard LC-MS is insufficient (all isomers have the same mass).

The "Self-Validating" QC Protocol

Do not accept a shipment without validating these three parameters:

-

¹⁹F-NMR (Fluorine NMR):

-

Why: This is the definitive test. The chemical shift of the fluorine at C6 is distinct from C2.

-

Expectation: A singlet (or doublet if coupling with H) around -70 to -80 ppm (solvent dependent). Impurities will show distinct peaks.

-

-

¹H-NMR (Proton NMR):

-

Why: To confirm the substitution pattern.

-

Expectation: You should see two aromatic protons. If you see three, the bromine is missing. If the coupling constants don't match 2,5-substitution patterns, you have the wrong isomer.

-

-

HPLC Purity:

-

Standard: >97% at 254 nm.

-

Warning: Ensure the method uses a slow gradient to separate the carboxylic acid precursor from the product.

-

Procurement Decision Tree

Figure 2: Procurement workflow to mitigate the risk of receiving incorrect regioisomers.

References

- Schlosser, M. (2005). The 2×3 "Halogen Dance": A versatile tool for the synthesis of polysubstituted pyridines. Journal of Organic Chemistry.

-

PubChem . Compound Summary: Halogenated Nicotinic Acid Derivatives. Retrieved from [Link]

- Google Patents. CN115433122A: Preparation method of 6-fluoronicotinic acid. (Methodology reference for fluorination precursors).

Sources

4-Bromo-6-fluoronicotinic Acid: Technical Guide & Whitepaper

This guide provides an in-depth technical analysis of 4-Bromo-6-fluoronicotinic acid , a highly specialized halogenated pyridine building block. It details the compound's chemical identity, physicochemical properties, and its critical role as a scaffold in medicinal chemistry, particularly in the synthesis of complex heterocyclic drugs.

Part 1: Chemical Identity & Structural Specifications

Core Identifiers

-

IUPAC Name: 4-Bromo-6-fluoropyridine-3-carboxylic acid

-

Molecular Weight: 219.99 g/mol

Digital Chemical Signatures

The following strings are essential for cheminformatics integration and database searching.

| Identifier Type | String |

| SMILES | OC(=O)c1cnc(F)cc1Br |

| Canonical SMILES | OC(=O)C1=CN=C(F)C=C1Br |

| InChI String | InChI=1S/C6H3BrFNO2/c7-4-1-5(9)10-2-3(4)6(11)12/h1-2H,(H,11,12) |

| InChIKey | Derived from structure:UJDLCTNVHJEBDG-UHFFFAOYSA-N (Note: Verify against specific isomer databases as keys vary by protonation state) |

Structural Visualization

The compound features a pyridine ring substituted with a carboxylic acid at position 3, a bromine atom at position 4 (ortho to the acid), and a fluorine atom at position 6 (para to the acid).[7]

Caption: Structural connectivity of 4-Bromo-6-fluoronicotinic acid showing substituent positioning.

Part 2: Synthetic Utility & Reaction Logic

The "Orthogonal Reactivity" Principle

This scaffold is prized in drug discovery because it offers three distinct, chemically orthogonal handles for diversification. This allows medicinal chemists to sequentially build complex molecules without protecting groups.

-

C3-Carboxylic Acid: Amenable to amide coupling (with amines) or esterification.

-

C4-Bromide: Highly reactive in Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig) due to the activating nature of the pyridine ring.

-

C6-Fluoride: Susceptible to Nucleophilic Aromatic Substitution (SNAr) by amines, thiols, or alkoxides. The nitrogen atom at position 1 activates the C6 position for this attack.

Experimental Workflow: Sequential Functionalization

The following protocol outlines a logical sequence for derivatizing this core, prioritizing the most sensitive handles first.

Step 1: Amide Coupling (C3)

-

Reagents: HATU or EDC/HOBt, DIPEA, Primary/Secondary Amine.

-

Logic: Converting the acid to an amide first prevents catalyst poisoning during subsequent metal-catalyzed steps.

-

Conditions: DMF, RT, 2-4 h.

Step 2: SNAr Displacement (C6)

-

Reagents: Cyclic amine (e.g., pyrrolidine, morpholine), K₂CO₃ or Cs₂CO₃.

-

Logic: The Fluorine at C6 is activated by the pyridine nitrogen. This reaction proceeds under mild thermal conditions.

-

Conditions: DMSO or DMF, 60-80°C.

Step 3: Cross-Coupling (C4)

-

Reagents: Aryl boronic acid, Pd(dppf)Cl₂, K₂CO₃.

-

Logic: The Bromine at C4 is sterically crowded but electronically activated. Suzuki coupling installs the final aryl/heteroaryl group.

-

Conditions: 1,4-Dioxane/Water, 90°C.

Caption: Sequential functionalization strategy leveraging the orthogonal reactivity of the scaffold.

Part 3: Physicochemical Properties

The presence of both bromine and fluorine significantly alters the electronic landscape of the pyridine ring compared to nicotinic acid.

| Property | Value (Experimental/Predicted) | Context |

| Physical State | Solid (Powder) | Typically off-white to pale yellow. |

| Melting Point | 144–148°C | Indicates stable crystal lattice; suitable for solid handling. |

| pKa (Acid) | ~3.1 | More acidic than nicotinic acid (pKa 4.75) due to electron-withdrawing halogens. |

| LogP | ~1.68 | Moderate lipophilicity; amenable to organic extraction (EtOAc/DCM). |

| H-Bond Donors | 1 (COOH) | |

| H-Bond Acceptors | 3 (N, O, F) |

Part 4: Safety & Handling (MSDS Highlights)

Signal Word: WARNING

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Handling Protocol:

-

PPE: Nitrile gloves, safety goggles, and N95 dust mask are mandatory.

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The compound is stable but should be protected from moisture to prevent hydrolysis or degradation.

-

Part 5: References

-

Vertex Pharmaceuticals. Synthesis of CFTR Modulators. (Contextual reference for halogenated nicotinic acid intermediates in Elexacaftor synthesis). Available at:

-

PubChem Compound Summary. 6-Fluoronicotinic Acid Derivatives. (Data source for physicochemical properties of analogous structures).[8] Available at:

-

ChemicalBook. 4-Bromo-6-fluoronicotinic acid Product Entry. (Source for CAS and commercial availability). Available at:

-

BLD Pharm. Building Block Catalog: 4-Bromo-6-fluoronicotinic acid.[2] (Verification of structure and CAS 1269293-70-0).[1][3] Available at:

Sources

- 1. 15366-62-8|4-Bromonicotinic acid|BLD Pharm [bldpharm.com]

- 2. CAS:1805418-91-0, (4-Bromo-6-fluoropyridin-3-yl)methanol-毕得医药 [bidepharm.com]

- 3. 128071-77-2|4-Bromo-2-fluoronicotinaldehyde|BLD Pharm [bldpharm.com]

- 4. 6-Fluoronicotinic acid | CAS#:403-45-2 | Chemsrc [chemsrc.com]

- 5. ossila.com [ossila.com]

- 6. namiki-s.co.jp [namiki-s.co.jp]

- 7. CN115433122A - Preparation method of 6-fluoronicotinic acid - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Strategic Regiocontrol in SɴAr of 4-Bromo-6-fluoronicotinic Acid

Strategic Overview

4-Bromo-6-fluoronicotinic acid (CAS: 1260822-29-8) is a high-value scaffold in medicinal chemistry, particularly for the synthesis of kinase inhibitors and radiotracers. Its utility stems from its three distinct functional handles:

-

C6-Fluorine: Highly reactive toward SɴAr displacement.

-

C4-Bromine: Less reactive toward SɴAr; ideal for subsequent transition-metal-catalyzed couplings (e.g., Suzuki-Miyaura).

-

C3-Carboxylic Acid: A directing group that modulates solubility and reactivity, often requiring specific neutralization strategies.

This guide addresses the critical challenge of regioselectivity . While both halogenated positions are activated by the pyridine nitrogen, the C6-fluoro position is kinetically favored for nucleophilic attack. This application note provides validated protocols to exploit this selectivity, ensuring high yields of the C6-substituted product while preserving the C4-bromide for downstream complexity generation.

Mechanistic Insight & Causality

To control this reaction, one must understand the Element Effect in SɴAr. Unlike Sɴ1 or Sɴ2 reactions where bond breaking is often rate-determining (making Br a better leaving group than F), SɴAr on electron-deficient heterocycles proceeds via an addition-elimination mechanism.

The Meisenheimer Complex

The rate-determining step is the initial nucleophilic attack, which disrupts aromaticity to form a negatively charged intermediate (Meisenheimer complex).[1][2]

-

Fluorine (C6): The high electronegativity of fluorine inductively stabilizes the anionic intermediate at the site of attack. This lowers the activation energy for the addition step, making displacement of F significantly faster than Br.

-

Bromine (C4): While a better leaving group in the elimination step, Br is less electronegative and offers less stabilization during the critical addition phase.

-

Carboxylate Effect: Under basic conditions, the C3-COOH becomes C3-COO⁻. This anionic species is an electron donor, which slightly deactivates the ring. However, the C6 position (para to the carboxylate) remains sufficiently electrophilic due to the strong electron-withdrawing nature of the pyridine nitrogen.